molecular formula C13H10N2OS B1270474 4-Amino-2-benzothiazol-2-yl-phenol CAS No. 30616-38-7

4-Amino-2-benzothiazol-2-yl-phenol

Cat. No.: B1270474
CAS No.: 30616-38-7
M. Wt: 242.3 g/mol
InChI Key: UBRCBHVOYDSGKZ-UHFFFAOYSA-N
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Description

4-Amino-2-benzothiazol-2-yl-phenol is an organic compound with the molecular formula C13H10N2OS. It is characterized by a benzothiazole ring fused with a phenol group and an amino group at the fourth position. This compound is known for its fluorescent properties and is used in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

4-Amino-2-benzothiazol-2-yl-phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as tyrosinase, which is involved in the biosynthesis of melanin. The interaction between this compound and tyrosinase results in the inhibition of the enzyme’s activity, thereby affecting melanin production. Additionally, this compound has been shown to bind to proteins such as albumin, which can influence its distribution and availability in biological systems .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. In cancer cells, it has been reported to induce apoptosis, a process of programmed cell death, by activating caspase enzymes. This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation. Furthermore, this compound has been found to modulate gene expression by affecting transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, as seen with tyrosinase. This compound binds to the active site of the enzyme, preventing substrate access and subsequent catalysis. Additionally, this compound can interact with DNA, leading to changes in gene expression. It has been shown to bind to specific DNA sequences, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as light and temperature. It is recommended to store this compound in a dark place at room temperature to maintain its stability. Over time, degradation products may form, which can affect its biological activity. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anti-cancer properties. At high doses, toxic effects have been observed, including liver and kidney damage. Threshold effects have been identified, where a specific dosage range results in optimal therapeutic outcomes without significant adverse effects. It is crucial to determine the appropriate dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450. The metabolites formed can have different biological activities compared to the parent compound. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. This can lead to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, such as those involving solute carrier (SLC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The presence of targeting signals and post-translational modifications can direct this compound to specific organelles. For example, phosphorylation of this compound can facilitate its transport to the nucleus, where it can interact with DNA and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-benzothiazol-2-yl-phenol typically involves the reduction of 4-nitro-2-benzothiazol-2-yl-phenol under alkaline conditions. This reduction can be achieved using hydrogen gas or reducing agents such as zinc powder . Another method involves the condensation of 2-aminothiophenol with aldehydes or ketones, followed by cyclization .

Industrial Production Methods: Industrial production of this compound often employs one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques to enhance yield and efficiency . These methods are preferred for their simplicity and high product yield.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-benzothiazol-2-yl-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzothiazoles and phenolic derivatives .

Properties

IUPAC Name

4-amino-2-(1,3-benzothiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRCBHVOYDSGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425211
Record name 2-(2'-hydroxy-5'-aminophenyl) benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30616-38-7
Record name 2-(2'-hydroxy-5'-aminophenyl) benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-(1,3-benzothiazol-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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